2-Chloro-4,6-difluorobenzotrifluoride
Description
Significance of Halogenated Benzotrifluorides in Advanced Organic Chemistry
Halogenated benzotrifluorides are a class of compounds that have become indispensable in advanced organic chemistry. The trifluoromethyl group (-CF3) is a powerful electron-withdrawing substituent, which significantly influences the electronic properties of the aromatic ring. smolecule.com This electronic modification can enhance the reactivity of the molecule towards certain chemical transformations and can also impart desirable physicochemical properties to the final products.
The presence of halogen atoms (fluorine, chlorine, bromine, iodine) further diversifies the chemical reactivity of benzotrifluorides. These halogens can serve as handles for various cross-coupling reactions, allowing for the construction of complex molecular architectures. The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the high thermal and chemical stability of organofluorine compounds. numberanalytics.com This stability is a highly sought-after characteristic in the development of pharmaceuticals, agrochemicals, and materials. numberanalytics.com
The incorporation of fluorine into organic molecules can also modulate their biological activity. researchgate.net Fluorine's high electronegativity and small size allow it to alter the acidity, basicity, and dipole moment of a molecule, which can lead to improved binding affinity to biological targets and enhanced metabolic stability. tandfonline.comresearchgate.net Consequently, halogenated benzotrifluorides are frequently utilized as intermediates in the synthesis of a wide array of biologically active compounds. researchgate.net
Contextualizing 2-Chloro-4,6-difluorobenzotrifluoride within Fluorinated Aromatic Systems
Within the broader class of fluorinated aromatic systems, this compound possesses a unique arrangement of substituents that dictates its specific reactivity. The presence of two fluorine atoms and one chlorine atom on the benzene (B151609) ring, in addition to the trifluoromethyl group, creates a complex interplay of electronic and steric effects. smolecule.com
The trifluoromethyl group, being strongly electron-withdrawing, deactivates the aromatic ring towards electrophilic substitution. However, the halogen atoms can be selectively displaced through nucleophilic aromatic substitution reactions, providing a pathway for the introduction of other functional groups. The differential reactivity of the chlorine versus the fluorine atoms allows for regioselective transformations, a crucial aspect in the synthesis of complex target molecules.
The specific substitution pattern of this compound makes it a valuable precursor for the synthesis of various derivatives. For instance, it can be used in Buchwald-Hartwig amination reactions to produce fluorinated aniline (B41778) derivatives, which are important intermediates in medicinal chemistry. smolecule.com The unique electronic environment of the aromatic ring in this compound also makes it a subject of interest for fundamental studies on reaction mechanisms and substituent effects in fluorinated systems.
Overview of Research Trajectories for Complex Organofluorine Compounds
The field of organofluorine chemistry is experiencing rapid growth, with researchers continually exploring new synthetic methodologies and applications for complex organofluorine compounds. numberanalytics.com A major research trajectory involves the development of more efficient and selective methods for the introduction of fluorine and fluorinated groups into organic molecules. numberanalytics.comcas.cn This includes the design of novel fluorinating reagents and the development of catalytic systems for fluorination reactions. numberanalytics.comnumberanalytics.com
Another significant area of research is the application of organofluorine compounds in medicinal chemistry and drug discovery. tandfonline.comnih.govnih.gov The unique properties of fluorine are being leveraged to design new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. researchgate.netresearchgate.net Fluorinated molecules are also finding increasing use as imaging agents in techniques like Positron Emission Tomography (PET). tandfonline.comnih.gov
In materials science, there is a growing interest in the development of novel fluoropolymers and other fluorinated materials with advanced properties. smolecule.comnumberanalytics.com These materials exhibit exceptional thermal stability, chemical resistance, and unique surface properties, making them suitable for a wide range of applications, including high-performance coatings, membranes, and electronic devices. smolecule.comnumberanalytics.com The ongoing research in these areas is expected to lead to the discovery of new organofluorine compounds with even more remarkable properties and applications. numberanalytics.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
1261535-74-3 |
|---|---|
Molecular Formula |
C7H2ClF5 |
Molecular Weight |
216.53 g/mol |
IUPAC Name |
1-chloro-3,5-difluoro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2ClF5/c8-4-1-3(9)2-5(10)6(4)7(11,12)13/h1-2H |
InChI Key |
WIJOUVRWUGTVJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(F)(F)F)Cl)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Chloro 4,6 Difluorobenzotrifluoride
Established Synthetic Pathways to 2-Chloro-4,6-difluorobenzotrifluoride
Traditional synthetic routes to this compound often rely on multi-step sequences starting from readily available substituted benzene (B151609) intermediates. These methods hinge on classical organic reactions, including electrophilic aromatic substitution and diazotization, to build the target molecule with the desired substitution pattern.
Regioselective Halogenation Strategies
A key challenge in the synthesis of this compound is the regioselective introduction of the chlorine atom at the C-2 position of a 3,5-difluorobenzotrifluoride precursor. The trifluoromethyl group is a meta-director, while the fluorine atoms are ortho, para-directors. This directing group opposition necessitates carefully chosen reaction conditions to achieve the desired isomer.
One established approach involves the direct chlorination of 3,5-difluorobenzotrifluoride. The reaction is typically carried out using a chlorinating agent such as chlorine gas in the presence of a Lewis acid catalyst, for example, iron(III) chloride or aluminum chloride. The solvent and temperature are critical parameters that influence the isomeric distribution of the products. While this method can yield the desired 2-chloro isomer, the formation of other isomers, such as the 4-chloro and dichlorinated products, is a common challenge that often requires purification by fractional distillation or chromatography.
| Starting Material | Chlorinating Agent | Catalyst | Typical Conditions | Major Product | Ref. |
| 3,5-Difluorobenzotrifluoride | Cl₂ | FeCl₃ | Inert solvent, moderate temperature | This compound | |
| 3,5-Difluorobenzotrifluoride | SO₂Cl₂ | Radical Initiator | High temperature, UV irradiation | Mixture of isomers |
Precursor Design and Derivatization Approaches
An alternative strategy to direct halogenation is the use of pre-functionalized precursors that facilitate the introduction of the chlorine atom at the desired position. A common approach in aromatic synthesis is the use of an amino group as a directing group, followed by its conversion to the desired substituent via a Sandmeyer or related reaction.
In this context, the synthesis would commence with the preparation of 2-amino-4,6-difluorobenzotrifluoride. This aniline (B41778) derivative can be synthesized through a multi-step sequence, for instance, starting from 1,3,5-trifluorobenzene. The amino group, being a strong ortho, para-director, can then be used to direct subsequent reactions or be converted into a chlorine atom.
The conversion of the amino group to a chlorine atom is typically achieved through diazotization followed by a Sandmeyer reaction. The 2-amino-4,6-difluorobenzotrifluoride is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt. Subsequent treatment of the diazonium salt with copper(I) chloride yields the target this compound. The Balz-Schiemann reaction, involving the thermal decomposition of a diazonium tetrafluoroborate salt, is a related method primarily used for introducing fluorine, but modifications can be employed for other halogens. thieme-connect.degoogle.comorganic-chemistry.orggoogle.com
| Precursor | Reagents | Intermediate | Product | Ref. |
| 2-Amino-4,6-difluorobenzotrifluoride | 1. NaNO₂, HCl | 2-Diazo-4,6-difluorobenzotrifluoride | This compound | rsc.org |
| 2. CuCl |
Multi-Step Synthesis from Substituted Benzene Intermediates
The construction of this compound from simple benzene derivatives is a testament to the power of multi-step synthesis in achieving complex substitution patterns. A hypothetical retrosynthetic analysis might start from 1,3-difluorobenzene.
One plausible forward sequence could involve:
Nitration: Introduction of a nitro group to 1,3-difluorobenzene to yield 2,4-difluoronitrobenzene.
Chlorination: Regioselective introduction of a chlorine atom. The nitro group is a meta-director, and the fluorine atoms are ortho, para-directors. Careful selection of chlorinating agents and conditions is crucial to favor the formation of 3,5-dichloro-2,4-difluoronitrobenzene. rsc.org
Reduction: Reduction of the nitro group to an amino group to give 3,5-dichloro-2,4-difluoroaniline.
Diazotization and Fluorination (Balz-Schiemann): Conversion of the amino group to a fluorine atom to yield 1,3-dichloro-2,4,6-trifluorobenzene.
Trifluoromethylation: Introduction of the trifluoromethyl group, which can be a challenging step on a highly halogenated ring.
Alternatively, a process involving the hydrogenation of a dichlorinated precursor has been patented for a similar compound, suggesting a potential route. For instance, 3,5-dichloro-2,6-difluorobenzotrifluoride can be hydrogenated in the presence of a palladium catalyst to selectively remove one chlorine atom. google.com While not a direct synthesis of the target compound, this highlights the utility of dehalogenation in the final steps of complex syntheses.
Innovative Synthetic Approaches and Catalyst Systems
Recent advances in organic synthesis have opened up new avenues for the preparation of highly substituted aromatic compounds like this compound. These modern techniques often offer improved selectivity, milder reaction conditions, and better functional group tolerance compared to traditional methods.
Transition Metal-Catalyzed Coupling Reactions for Aromatic Functionalization
Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto aromatic rings, avoiding the need for pre-functionalized starting materials. rsc.orgdntb.gov.uaresearchgate.net In the context of this compound synthesis, a palladium-catalyzed C-H chlorination of 3,5-difluorobenzotrifluoride could offer a more direct and selective route to the desired product. nih.gov
These reactions typically employ a palladium catalyst in a high oxidation state, a directing group on the substrate to guide the catalyst to the desired C-H bond, and a chlorine source. The development of suitable directing groups and ligands is an active area of research to control the regioselectivity of such transformations.
| Substrate | Catalyst | Chlorine Source | Key Features | Ref. |
| 3,5-Difluorobenzotrifluoride | Pd(OAc)₂ with a specific ligand | N-Chlorosuccinimide (NCS) | Direct C-H activation, potential for high regioselectivity | nih.gov |
| Arylboronic Acid | Palladium(III) catalyst | Catalytic fluorination, suggesting potential for other halogens | nih.gov |
Electrophilic and Nucleophilic Fluorination Techniques for Benzotrifluoride (B45747) Scaffolds
Modern fluorination chemistry offers a sophisticated toolbox of reagents for the introduction of fluorine atoms with high selectivity. wikipedia.orgbrynmawr.edu While the target compound already contains two fluorine atoms, these techniques can be relevant in the synthesis of precursors or in alternative synthetic strategies.
Electrophilic Fluorination: Reagents such as Selectfluor and N-Fluorobenzenesulfonimide (NFSI) are powerful electrophilic fluorine sources that can be used to fluorinate electron-rich aromatic rings or carbanions. brynmawr.edunih.govreddit.com In a potential synthetic route, if a precursor such as 2-chloro-4-fluorobenzotrifluoride were available, a late-stage electrophilic fluorination could be envisioned to introduce the second fluorine atom at the 6-position. The success of such a step would depend on the electronic properties of the substrate and the ability to control the regioselectivity.
| Reagent | Substrate Type | Key Advantage | Ref. |
| Selectfluor | Electron-rich arenes, enolates | High efficiency and selectivity | mdpi.com |
| NFSI | Carbanions, organometallics | Milder reagent with broad scope | brynmawr.edu |
Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction is a cornerstone of aromatic fluorine chemistry, where a good leaving group on an electron-deficient aromatic ring is displaced by a fluoride (B91410) source. researchgate.netlibretexts.orgnih.govnih.govstackexchange.com While this is typically used to introduce fluorine, the principles can be applied to other halogens. In a hypothetical pathway, a precursor with a suitable leaving group (e.g., a nitro group or another halogen) at the 2-position of a difluorobenzotrifluoride scaffold could undergo nucleophilic substitution with a chloride source. The high electronegativity of the fluorine atoms and the trifluoromethyl group would activate the ring towards nucleophilic attack.
Chlorodenitration and Diazotization-Based Syntheses of Fluorinated Aromatics
The introduction of a chlorine atom onto a fluorinated benzotrifluoride ring can be achieved through several strategic pathways, primarily involving the chemical transformation of nitro or amino functionalities.
Chlorodenitration: This method involves the substitution of a nitro group (-NO₂) with a chlorine atom. While direct chlorodenitration of a hypothetical 2,4-dinitro-6-fluorobenzotrifluoride precursor presents a potential route, the success of such a reaction is highly dependent on the activation of the nitro group by the surrounding electron-withdrawing fluorine and trifluoromethyl groups. Nucleophilic aromatic substitution (SNAr) is the operative mechanism, where a chloride ion acts as the nucleophile. The reaction is typically carried out in a suitable solvent with a chloride source, such as a metal chloride or hydrochloric acid, often at elevated temperatures. The regioselectivity of the reaction would be a critical factor to consider, as the position of the incoming chlorine atom is directed by the electronic effects of the existing substituents.
Diazotization-Based Syntheses: A more established and versatile approach for the synthesis of aryl halides involves the diazotization of an aromatic amine, followed by a substitution reaction. This two-step process, encompassing the Sandmeyer and Balz-Schiemann reactions, offers a reliable means to introduce chlorine or fluorine at a specific position on the aromatic ring.
In the context of synthesizing this compound, a plausible precursor would be 2-amino-4,6-difluorobenzotrifluoride. The synthesis would proceed as follows:
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C) to form a diazonium salt. stackexchange.com Maintaining this low temperature is crucial to prevent the premature decomposition of the often-unstable diazonium salt. stackexchange.com
Sandmeyer Reaction: To introduce the chlorine atom, the diazonium salt solution is subsequently treated with a copper(I) chloride (CuCl) catalyst. wikipedia.orgresearchgate.net The copper(I) salt facilitates the displacement of the diazonium group (-N₂⁺) by a chloride ion, releasing nitrogen gas and forming the desired this compound. wikipedia.orgresearchgate.net The reaction mechanism is believed to involve a single electron transfer from the copper(I) species to the diazonium salt, leading to the formation of an aryl radical. wikipedia.org
The following table summarizes the key reagents and conditions for a hypothetical diazotization-based synthesis of this compound:
| Step | Reagents | Typical Conditions |
| Diazotization | 2-amino-4,6-difluorobenzotrifluoride, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 0-5 °C |
| Sandmeyer Reaction | Aryl diazonium salt, Copper(I) Chloride (CuCl) | Room temperature to slightly elevated temperatures |
It is important to note that while the Sandmeyer reaction is a powerful tool, the synthesis of the requisite 2-amino-4,6-difluorobenzotrifluoride precursor would itself involve multiple synthetic steps, likely starting from a commercially available fluorinated benzotrifluoride derivative.
Electrochemical Synthesis Methodologies and Their Applicability to Halogenated Benzotrifluorides
Electrochemical methods offer a green and often highly selective alternative to traditional chemical synthesis. In the context of halogenated benzotrifluorides, electrochemical approaches can be utilized for the introduction of halogen atoms onto the aromatic ring.
The electrochemical chlorination of a difluorobenzotrifluoride precursor could be a viable route to this compound. This process would involve the anodic oxidation of a chloride source, such as a metal chloride or hydrochloric acid, in a suitable electrolyte and solvent system. The electrochemically generated chlorine species (e.g., Cl radical or Cl⁺ equivalent) would then react with the aromatic substrate.
Key parameters that would need to be optimized for a successful electrochemical synthesis include:
Electrode Material: The choice of anode and cathode materials is critical to control the reaction pathway and prevent unwanted side reactions.
Electrolyte and Solvent: The supporting electrolyte and solvent must be electrochemically stable within the desired potential window and facilitate the dissolution of the substrate and reagents.
Applied Potential or Current: Precise control over the applied potential or current is necessary to achieve the desired regioselectivity and prevent over-halogenation or other side reactions.
Reaction Temperature: As with conventional methods, temperature can influence the reaction rate and selectivity.
Process Optimization and Scalability Considerations in this compound Synthesis
The successful transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of process optimization and scalability.
Reaction Condition Tuning and Mechanistic Insights
For any of the aforementioned synthetic methodologies, meticulous tuning of reaction conditions is paramount to maximize yield, purity, and safety.
For Diazotization-Based Syntheses:
Temperature Control: As previously mentioned, maintaining a low temperature during diazotization is critical for safety and to prevent the decomposition of the diazonium salt. stackexchange.com For the subsequent Sandmeyer reaction, the temperature may need to be carefully controlled to optimize the rate of reaction and minimize the formation of byproducts.
Stoichiometry of Reagents: The molar ratios of the amine, sodium nitrite, acid, and copper(I) chloride must be carefully optimized to ensure complete conversion and minimize residual starting materials and side products.
Catalyst Loading: In the Sandmeyer reaction, the amount of copper(I) chloride catalyst can significantly impact the reaction rate and efficiency.
Understanding the reaction mechanism provides valuable insights for optimization. For instance, the radical nature of the Sandmeyer reaction suggests that the presence of radical scavengers or initiators could potentially influence the reaction outcome.
For Electrochemical Syntheses:
Mass Transport: Ensuring efficient mass transport of the reactants to the electrode surface is crucial for achieving high reaction rates and current efficiencies. This can be influenced by stirring, flow rates in a flow cell, and the viscosity of the electrolyte solution.
Electrode Passivation: The formation of insulating layers on the electrode surface can hinder the electrochemical process. Strategies to mitigate passivation, such as pulsed potentials or the use of specific electrode materials, may be necessary.
Purification Strategies for High Purity this compound
Achieving high purity of the final product is essential for its intended applications. The purification of this compound will likely involve a combination of standard laboratory and industrial techniques.
Extraction and Washing: After the reaction is complete, the crude product would typically be extracted into an organic solvent. Subsequent washing with water, acidic, and/or basic solutions can remove unreacted reagents, catalysts, and water-soluble byproducts.
Distillation: Given that this compound is a liquid at room temperature, fractional distillation under reduced pressure is a likely method for purification. This technique separates compounds based on their boiling points and is effective for removing both lower- and higher-boiling impurities.
Crystallization: If the product is a solid or can be derivatized to a crystalline solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity. google.com
Chromatography: For laboratory-scale purification or for the removal of isomeric impurities that are difficult to separate by distillation, chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) could be employed. nih.gov
The choice of purification strategy will depend on the nature and quantity of the impurities present in the crude product. A combination of these techniques may be necessary to achieve the desired level of purity.
The following table outlines potential purification methods and the types of impurities they can remove:
| Purification Method | Impurities Removed |
| Extraction & Washing | Water-soluble reagents, salts, acids, bases |
| Fractional Distillation | Compounds with significantly different boiling points |
| Recrystallization | Soluble and insoluble impurities |
| Chromatography | Isomeric impurities, compounds with similar boiling points |
Elucidation of Chemical Reactivity and Transformative Potential of 2 Chloro 4,6 Difluorobenzotrifluoride
Aromatic Substitution Reactions of 2-Chloro-4,6-difluorobenzotrifluoride
The electron-deficient nature of the aromatic ring in this compound governs its susceptibility to substitution reactions. While it is generally deactivated towards electrophilic attack, it is highly activated for nucleophilic substitution.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The combined electron-withdrawing effects of the trifluoromethyl, chloro, and fluoro substituents create a substantial deactivating effect on the aromatic ring, making electrophilic aromatic substitution (EAS) challenging. smolecule.com These reactions typically require forcing conditions and exhibit specific regioselectivity. The trifluoromethyl group is a powerful deactivating group and directs incoming electrophiles to the meta-position. However, in this compound, all available positions are either ortho or para to at least one of the deactivating halogen substituents.
The positions ortho and para to the trifluoromethyl group are significantly less reactive. smolecule.com The chlorine and fluorine atoms also deactivate the ring through their inductive effects. Consequently, electrophilic attack is energetically unfavorable and requires elevated activation energies and reduced reaction rates under standard conditions. smolecule.com
Due to the severe deactivation of the ring, specific examples of classical electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions on this compound are not readily found in the literature. The harsh conditions required for such reactions may lead to decomposition or side reactions.
Nucleophilic Aromatic Substitution Mechanisms and Scope
In stark contrast to its inertness towards electrophiles, the electron-deficient ring of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of the strongly electron-withdrawing trifluoromethyl group and halogens stabilizes this negatively charged intermediate, thus facilitating the reaction.
The chlorine atom at the 2-position is the most probable site for nucleophilic attack, being more readily displaced than the fluorine atoms. This is a general trend observed in polyhalogenated aromatic compounds where the larger, more polarizable halogen is a better leaving group in SNAr reactions.
The scope of nucleophiles that can be employed in SNAr reactions with this compound is broad and includes amines, alkoxides, and thiols. Palladium-catalyzed cross-coupling reactions, which can be considered a subset of nucleophilic substitutions, are particularly effective.
Palladium-Catalyzed Cross-Coupling Reactions:
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the substituents on the aromatic ring facilitates the oxidative addition of the palladium catalyst to the carbon-chlorine bond.
One notable example is the Suzuki-Miyaura coupling , where the chlorine atom is replaced by an aryl, heteroaryl, or vinyl group from an organoboron reagent. These reactions often proceed under mild conditions with high yields. smolecule.com
| Catalyst | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| Palladium(II) acetate (B1210297) | Potassium carbonate | Toluene/Water | 100 | Biphenyl derivatives | High |
| Tetrakis(triphenylphosphine)palladium(0) | Sodium carbonate | Dimethoxyethane/Water | 80 | Substituted biaryls | Good to Excellent |
Another important transformation is the Buchwald-Hartwig amination , which allows for the formation of carbon-nitrogen bonds. This reaction is valuable for the synthesis of substituted anilines.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| Tris(dibenzylideneacetone)dipalladium(0) | Xantphos | Sodium tert-butoxide | Toluene | 100 | Aryl amines | Good |
| Palladium(II) acetate | BINAP | Cesium carbonate | Dioxane | 110 | N-Aryl amines | High |
Halogen Exchange Dynamics on the Benzene (B151609) Ring of this compound
Halogen exchange (HALEX) reactions are a type of nucleophilic aromatic substitution where one halogen atom is replaced by another. In the context of this compound, this typically involves the replacement of the chlorine atom with fluorine, or potentially the exchange of fluorine atoms under specific conditions.
The fluorination of polychlorinated aromatic compounds is a common industrial process. For this compound, the exchange of the chlorine atom for a fluorine atom would require a fluoride (B91410) source, such as potassium fluoride, and often a phase-transfer catalyst in a high-boiling polar aprotic solvent.
The relative ease of halogen exchange is influenced by the nature of the halogen and its position on the ring. Generally, the C-Cl bond is weaker and more easily cleaved than the C-F bond in SNAr reactions. Therefore, selective replacement of the chlorine atom is expected.
| Fluorinating Agent | Catalyst | Solvent | Temperature (°C) | Product |
| Potassium Fluoride | 18-crown-6 | Sulfolane | 180-220 | 2,4,6-Trifluorobenzotrifluoride |
| Cesium Fluoride | None | N-Methyl-2-pyrrolidone | 150-200 | 2,4,6-Trifluorobenzotrifluoride |
Reactions Involving the Trifluoromethyl Moiety
The trifluoromethyl group is known for its high stability and is generally unreactive under many conditions. However, under forcing conditions, it can undergo certain transformations.
Functional Group Transformations at the Trifluoromethyl Site
Direct functionalization of the trifluoromethyl group in this compound is challenging due to the strength of the carbon-fluorine bonds. However, hydrolysis of the trifluoromethyl group to a carboxylic acid can be achieved under harsh acidic conditions, for instance, by heating with concentrated sulfuric acid. nih.gov This transformation proceeds through the formation of a dichlorofluoromethyl cation intermediate.
| Reagent | Conditions | Product |
| Concentrated Sulfuric Acid | High temperature | 2-Chloro-4,6-difluorobenzoic acid |
Reduction of the trifluoromethyl group is also a difficult transformation and typically requires powerful reducing agents and harsh conditions.
Stability and Reactivity of the Carbon-Fluorine Bonds within the Trifluoromethyl Group
The carbon-fluorine bonds in the trifluoromethyl group are exceptionally strong and are the basis for the group's high thermal and chemical stability. The high electronegativity of fluorine and the short C-F bond length contribute to this stability. The trifluoromethyl group is resistant to oxidation and reduction under standard conditions.
The C-F bonds within the trifluoromethyl group of this compound are significantly more stable than the C-Cl and C-F bonds on the aromatic ring. This difference in reactivity allows for selective transformations at the aromatic ring without affecting the trifluoromethyl group. For instance, the nucleophilic aromatic substitution reactions discussed in section 3.1.2 proceed without any observed reaction at the trifluoromethyl site.
Cross-Coupling and Metallation Chemistry of this compound
The chemical behavior of this compound is significantly influenced by its electronic properties. The presence of three strongly electron-withdrawing groups (one trifluoromethyl and two fluorine atoms) renders the aromatic ring electron-deficient. This electronic characteristic enhances the reactivity of the carbon-chlorine bond towards oxidative addition by low-valent transition metals, a key step in many cross-coupling reactions. Conversely, the electron-deficient nature of the ring can present challenges for the formation of certain organometallic reagents.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Kumada)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For an electron-deficient aryl chloride like this compound, these reactions are particularly effective. The C-Cl bond is activated by the electron-withdrawing substituents, making it a suitable substrate for various coupling methodologies.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. The Suzuki-Miyaura coupling is well-suited for electron-deficient aryl chlorides. While specific documented examples for this compound are not prevalent in readily accessible literature, the reaction of structurally similar polychlorinated and fluorinated aromatic compounds is well-established. researchgate.netnih.govresearchgate.netmdpi.com For a substrate like this compound, a typical reaction would involve a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, a phosphine (B1218219) ligand, and a base to activate the boronic acid. The choice of ligand is crucial, with bulky, electron-rich phosphines generally providing high activity for the activation of aryl chlorides. researchgate.net
Stille Coupling: The Stille reaction couples an organic halide with an organostannane reagent. This method is known for its tolerance of a wide range of functional groups. The coupling of aryl chlorides, including electron-deficient ones, is a common application of this reaction. researchgate.netresearchgate.net The mechanism involves oxidative addition of the aryl chloride to a Pd(0) catalyst, followed by transmetallation with the organostannane and reductive elimination to yield the product. researchgate.netnih.gov For this compound, the reaction would likely proceed efficiently due to the activated C-Cl bond. Additives such as copper(I) salts can sometimes accelerate these couplings. harvard.edu
Kumada Coupling: The Kumada coupling utilizes a Grignard reagent as the nucleophilic partner to couple with an organic halide, catalyzed by nickel or palladium complexes. organic-chemistry.orgwikipedia.org This reaction is highly effective for the formation of biaryl compounds. Given the electron-deficient nature of this compound, it would be expected to be a competent electrophile in Kumada couplings. rsc.orgresearchgate.net Nickel catalysts, often favored for their lower cost and high reactivity with aryl chlorides, are commonly employed. researchgate.netacs.org
A summary of typical conditions for these coupling reactions with analogous electron-deficient aryl chlorides is presented below.
| Coupling Reaction | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Key Features for Electron-Deficient Aryl Chlorides |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)2 / SPhos, XPhos, or other biaryl phosphines | K3PO4, K2CO3, Cs2CO3 | Toluene, Dioxane, THF | Highly effective; bulky, electron-rich ligands facilitate the activation of the C-Cl bond. researchgate.net |
| Stille | Pd(PPh3)4, Pd2(dba)3 / P(t-Bu)3 | Often base-free | THF, Toluene, DMF | Good functional group tolerance; C-Cl bond is readily activated. researchgate.netnih.gov |
| Kumada | Ni(dppe)Cl2, Ni(dppp)Cl2, Pd(PPh3)4 | None (Grignard is the base) | THF, Diethyl Ether | Highly reactive Grignard nucleophiles; Ni catalysts are often very effective and economical. organic-chemistry.orgrsc.org |
Magnesium-Mediated Reactions (e.g., Grignard Reagents)
The formation of a Grignard reagent from this compound by reaction with magnesium metal presents significant challenges. Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Grignard formation. researchgate.net Furthermore, the presence of the strongly electron-withdrawing trifluoromethyl group can lead to instability of the resulting Grignard reagent. Organomagnesium compounds bearing such groups are known to be thermally sensitive and may decompose. researchgate.net
Despite these difficulties, the formation of Grignard reagents from activated aryl chlorides is possible under specific conditions. This typically requires highly activated magnesium (e.g., Rieke magnesium) or entrainment techniques. The choice of solvent is also critical, with tetrahydrofuran (B95107) (THF) being commonly used. However, the potential for side reactions, such as Wurtz coupling, is increased with more reactive aryl halides and under forcing conditions. researchgate.net Given these challenges, alternative metallation methods, such as lithium-halogen exchange at low temperatures, might be considered for generating an equivalent aryl anion.
Other Organometallic Transformations
Beyond C-C bond formation, this compound is a potential substrate for other important organometallic transformations, such as the Buchwald-Hartwig amination. This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine, and is a cornerstone of modern medicinal chemistry for the synthesis of arylamines. wikipedia.org
The general mechanism involves the oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and reductive elimination. wikipedia.orglibretexts.org The reaction is highly dependent on the choice of ligand and base. For challenging substrates like electron-deficient aryl chlorides, bulky and electron-rich biaryl monophosphine ligands (e.g., XPhos, SPhos) are often required in combination with a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). wuxiapptec.comchemrxiv.org The reactivity of this compound in such a transformation would be expected to be high due to its electron-deficient nature, allowing for the synthesis of novel fluorinated aniline (B41778) derivatives. nih.gov
Reductive Transformations of this compound
Reductive processes offer pathways to modify the halogen substitution pattern of this compound, primarily through the cleavage of the carbon-halogen bond. The selective removal of the chlorine atom in the presence of fluorine atoms is a key transformation.
Hydrogenation Processes and Catalyst Selection
Catalytic hydrogenation is a powerful method for dehalogenation. The selective reduction of a C-Cl bond in the presence of more resilient C-F bonds is a well-established strategy. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation, known as hydrodechlorination. nih.govnih.govresearchgate.net
The process typically involves reacting the substrate with hydrogen gas in the presence of the Pd/C catalyst. A base, such as sodium acetate or triethylamine, is often added to neutralize the hydrogen chloride (HCl) that is formed during the reaction, preventing catalyst deactivation and promoting the reaction. The choice of solvent can influence the reaction rate and selectivity. Solvents like acetic acid or methanol (B129727) are frequently employed.
Research on the hydrogenation of various polychlorinated and fluorinated benzotrifluoride (B45747) derivatives has demonstrated the high selectivity of this method. The C-Cl bond is readily cleaved under conditions where the C-F bonds and the trifluoromethyl group remain intact.
Selective Dehalogenation Reactions
The selective dehalogenation of this compound focuses on the exclusive removal of the chlorine atom to yield 1,3-difluoro-5-(trifluoromethyl)benzene. Catalytic hydrogenation over Pd/C is the premier method for achieving this selective hydrodechlorination.
Detailed studies on related chlorofluorobenzotrifluorides have established optimal conditions for this selective reduction. The reaction is typically carried out in a hydrogenation apparatus under hydrogen pressure. The data from these studies indicate that high yields and selectivities can be achieved. For instance, the hydrogenation of 3,5-Dichlorotrifluoro-benzotrifluoride over 5% Pd/C in acetic acid with sodium acetate successfully yields both the mono-dechlorinated product (3-Chloro-2,4,6-trifluoro-benzotrifluoride) and the fully dechlorinated product (2,4,6-Trifluoro-benzotrifluoride), depending on the reaction conditions and duration. This demonstrates the feasibility of selective, stepwise dehalogenation.
The table below summarizes findings from the hydrogenation of various chlorofluoro-benzotrifluoride analogs, illustrating the general conditions and outcomes applicable to the selective dehalogenation of this compound.
| Starting Material | Product | Catalyst | Solvent/Base | Conditions | Yield |
|---|---|---|---|---|---|
| 5-Chlorotetrafluoro-benzotrifluoride | 2,3,4,6-Tetrafluoro-benzotrifluoride | 5% Pd/C | Acetic Acid / Sodium Acetate | 30-50 bar H2, 12°C | 92% |
| 3,5-Dichlorotrifluoro-benzotrifluoride | 2,4,6-Trifluoro-benzotrifluoride | 5% Pd/C | Acetic Acid / Sodium Acetate | 30-50 bar H2, 12°C | 83% |
| 3,5-Dichlorotrifluoro-benzotrifluoride | 3-Chloro-2,4,6-trifluoro-benzotrifluoride | 5% Pd/C | Acetic Acid / Sodium Acetate | 30-50 bar H2, 12°C | 76% |
| 3-Chloro-2,4-difluorobenzotrifluoride | 2,4-Difluoro-benzotrifluoride | 5% Pd/C | Acetonitrile (B52724) / Sodium Carbonate | H2 (passed in), 80°C | ~67% (based on 56g from 100g) |
| 2-Chloro-4,5-difluorobenzotrifluoride | 4,5-Difluoro-benzotrifluoride | Raney Nickel | Methanol / Triethylamine | 100 bar H2, 80°C | - |
Data adapted from patent literature describing analogous reactions. Yields for Raney Nickel reaction not specified.
Advanced Spectroscopic and Structural Characterization of 2 Chloro 4,6 Difluorobenzotrifluoride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei. For 2-Chloro-4,6-difluorobenzotrifluoride, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, affords a complete structural picture.
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. The chemical shifts and coupling patterns of these protons are dictated by the surrounding electron-withdrawing substituents (Cl, F, and CF₃). The proton at position 3 (H-3) and the proton at position 5 (H-5) are chemically non-equivalent and exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms.
The ¹³C NMR spectrum provides information on all seven carbon atoms in the molecule. The trifluoromethyl (CF₃) group typically appears as a quartet due to coupling with the three fluorine atoms. The aromatic carbons show distinct chemical shifts influenced by the attached halogens. Carbons directly bonded to fluorine exhibit large C-F coupling constants, which is a key diagnostic feature.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity & Coupling Constants (J) |
|---|---|---|---|
| C1-CF₃ | - | ~122 | q, ¹JCF ≈ 275 Hz |
| C2-Cl | - | ~135 | m |
| C3-H | ~7.5 | ~115 | dd, ³JHH, ³JHF |
| C4-F | - | ~160 | d, ¹JCF ≈ 250 Hz |
| C5-H | ~7.2 | ~110 | dd, ³JHH, ⁴JHF |
Note: The data in this table is predicted based on typical values for similar structures and may vary depending on solvent and experimental conditions.
¹⁹F NMR is a highly sensitive technique for studying fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. nih.gov The spectrum of this compound is expected to show three distinct signals corresponding to the three different fluorine environments: the CF₃ group, the fluorine at C-4, and the fluorine at C-6.
The CF₃ group typically appears as a singlet in a proton-decoupled ¹⁹F NMR spectrum, at a characteristic chemical shift. The two aromatic fluorine atoms (at C-4 and C-6) will appear as separate multiplets, with their chemical shifts and coupling patterns influenced by coupling to each other, to the aromatic protons, and potentially long-range coupling to the CF₃ group. The magnitude of these coupling constants provides valuable information about the spatial relationship between the coupled nuclei.
Table 2: Predicted ¹⁹F NMR Data for this compound
| Fluorine Group | Predicted Chemical Shift (ppm, relative to CFCl₃) | Multiplicity & Coupling Constants (J) |
|---|---|---|
| C1-CF₃ | ~ -63 | m |
| C4-F | ~ -110 | m |
Note: The data in this table is predicted based on typical values and may vary.
Two-dimensional (2D) NMR experiments are instrumental in establishing connectivity within the molecule. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a cross-peak between the signals for H-3 and H-5 would confirm their through-bond coupling.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. github.io It would show correlations between the H-3 signal and the C-3 signal, and between the H-5 signal and the C-5 signal, confirming their direct one-bond connectivity. sdsu.eduepfl.ch
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. walisongo.ac.id This is particularly useful for assigning quaternary carbons and piecing together the molecular fragments. For instance, correlations from H-3 to C-2, C-4, and C-5 would be expected, helping to place the substituents around the aromatic ring. epfl.ch
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. nih.gov For this compound (C₇H₂ClF₅), the expected exact mass can be calculated. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, with an intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Table 3: HRMS Data for this compound
| Ion | Calculated Exact Mass (for ³⁵Cl) | Observed Mass |
|---|
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is suitable for the analysis of volatile compounds like this compound. The gas chromatogram would show a single peak corresponding to the pure compound, and the mass spectrum associated with this peak would provide the fragmentation pattern.
The electron ionization (EI) mass spectrum would display the molecular ion peak and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used for structural confirmation. Common fragmentation pathways for such compounds include the loss of a fluorine atom, a chlorine atom, or the entire CF₃ group. Analysis of these fragments helps to confirm the presence and connectivity of the different substituents on the aromatic ring.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of individual components within a mixture. In the analysis of this compound, LC is employed to separate the compound from impurities or reactants from a synthesis mixture, while MS provides critical information on its molecular weight and elemental composition.
Under typical reverse-phase LC conditions, the retention time of this compound is influenced by its moderate polarity, a result of the electronegative halogen and trifluoromethyl substituents. The mass spectrometer, when coupled with the liquid chromatograph, ionizes the eluted compound. Electron ionization (EI) is a common technique for such molecules, which often causes fragmentation. nih.gov The resulting mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (216.53 g/mol for C₇H₂ClF₅).
The isotopic pattern of the molecular ion is a key diagnostic feature. The presence of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, would result in a characteristic M+2 peak with roughly one-third the intensity of the molecular ion peak. libretexts.org Fragmentation patterns provide further structural confirmation. Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms (Cl, F) or the trifluoromethyl group (CF₃). libretexts.orgfluorine1.ru The detection of fragment ions corresponding to these losses helps to piece together the molecule's structure.
Table 1: Expected LC-MS Data for this compound
| Parameter | Expected Value/Observation |
|---|---|
| Molecular Formula | C₇H₂ClF₅ |
| Molecular Weight | 216.53 g/mol |
| Expected [M]⁺ (m/z) | 216.0 (for ³⁵Cl), 218.0 (for ³⁷Cl) |
| Key Fragmentation Pathways | Loss of Cl, F, CF₃ |
| Expected Fragment Ions (m/z) | [M-Cl]⁺, [M-F]⁺, [M-CF₃]⁺ |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of a compound. These methods provide a molecular fingerprint that is unique to the compound's structure.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The IR spectrum of this compound is expected to be complex due to its various substituents. Key absorption bands can be assigned to specific functional groups and bonds within the molecule.
The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group gives rise to intense absorption bands, typically in the 1350-1100 cm⁻¹ region, corresponding to C-F stretching vibrations. The C-Cl stretching vibration is expected to appear in the 850-550 cm⁻¹ range. Aromatic C-F stretching vibrations typically occur between 1250 and 1100 cm⁻¹. The aromatic ring itself will produce characteristic peaks, including C=C stretching vibrations in the 1600-1400 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the C-H out-of-plane bending bands below 900 cm⁻¹.
Table 2: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| > 3000 | Weak-Medium | Aromatic C-H Stretch |
| 1600 - 1450 | Medium | Aromatic C=C Stretch |
| 1350 - 1100 | Strong, Multiple Bands | C-F Stretch (from CF₃ and Ar-F) |
| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light, where shifts in the frequency of the scattered light correspond to the vibrational modes of the molecule. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound, the symmetric vibrations of the aromatic ring are expected to produce strong Raman signals. The C-Cl and C-F stretching vibrations will also be Raman active. The combination of both IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule, based on the principles of mutual exclusion for centrosymmetric molecules and complementary intensities for non-centrosymmetric molecules. Computational methods, such as Density Functional Theory (DFT), are often used to predict and help assign the vibrational frequencies observed in both IR and Raman spectra for complex molecules. nih.gov
Table 3: Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| > 3000 | Medium | Aromatic C-H Stretch |
| 1600 - 1550 | Strong | Aromatic Ring Breathing/Stretching |
| 1350 - 1100 | Medium | C-F Symmetric Stretch (CF₃) |
| 850 - 550 | Strong | C-Cl Stretch |
X-ray Diffraction Analysis for Solid-State Structure
While spectroscopic methods provide information about molecular connectivity and functional groups, X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms and molecules in the solid state.
Single Crystal X-ray Diffraction Studies
Single Crystal X-ray Diffraction (SC-XRD) provides unambiguous proof of a molecule's structure, yielding precise bond lengths, bond angles, and torsional angles. To perform this analysis, a suitable single crystal of this compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.
Although a specific crystal structure for this compound is not publicly documented, studies on similar halogenated aromatic compounds reveal common packing motifs. mdpi.comresearchgate.net One would expect to determine the planarity of the benzene ring, the geometry of the trifluoromethyl group, and the precise orientation of the substituents relative to each other. Furthermore, SC-XRD would reveal the nature of intermolecular interactions, such as halogen bonding (e.g., C-Cl···F, C-F···π) and π-π stacking, which govern the crystal packing.
Table 4: Illustrative Data Obtainable from a Hypothetical SC-XRD Study
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths | e.g., C-Cl, C-F, C-C (in Å) |
| Bond Angles | e.g., C-C-Cl, F-C-F (in °) |
| Intermolecular Interactions | Distances and angles of halogen bonds, π-stacking distances |
Polymorphism and Crystal Engineering Considerations for Halogenated Aromatics
Polymorphism is the ability of a solid material to exist in more than one crystal structure. princeton.edu Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. Halogenated aromatic compounds are known to exhibit polymorphism, where the subtle interplay of intermolecular forces, such as halogen bonding and π-π interactions, can lead to different packing arrangements. princeton.edu
Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of these intermolecular interactions. For halogenated aromatics like this compound, substituting hydrogen with fluorine can significantly affect polymorphic behavior. Fluorination can alter the energy barriers for transformation between different polymorphic forms. princeton.edu The presence of multiple halogen atoms (Cl and F) provides opportunities for various types of halogen bonds, which can be exploited to guide the assembly of molecules into specific crystal lattices. Understanding and controlling polymorphism is crucial in fields like pharmaceuticals and materials science, where the solid-state form of a compound can directly impact its performance.
Other Analytical and Chromatographic Techniques
Beyond foundational spectroscopic methods, a suite of advanced chromatographic and electrochemical techniques is essential for a thorough characterization of this compound. These methods provide critical data on sample purity, impurity profiling, and redox behavior.
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and quantification of non-volatile and thermally labile compounds. For halogenated aromatic compounds like this compound, reversed-phase HPLC is the most common approach. The separation is primarily governed by the hydrophobic interactions between the analyte and the stationary phase.
Detailed research findings on analogous halogenated compounds suggest that a C18 column is often a suitable starting point for method development. chromforum.org However, due to the presence of fluorine atoms, which can alter the electronic properties and polarity of the molecule, specialized stationary phases may offer superior selectivity. Pentafluorophenyl (PFP) columns, for instance, can provide unique separation mechanisms for halogenated and aromatic compounds through a combination of hydrophobic, pi-pi, and dipole-dipole interactions. chromforum.org
A typical HPLC method for a compound of this nature would involve a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Gradient elution, where the proportion of the organic solvent is increased over time, is generally effective for separating the main compound from any impurities that may have different polarities.
Table 1: Illustrative HPLC Parameters for Analysis of Halogenated Benzotrifluorides
| Parameter | Value |
| Stationary Phase | C18 or Pentafluorophenyl (PFP) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection | UV at 210 nm and 254 nm |
| Injection Volume | 5-10 µL |
This table represents a hypothetical set of starting parameters for method development, based on common practices for similar halogenated aromatic compounds.
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times. For the analysis of this compound and its potential impurities, UPLC can offer a distinct advantage in resolving closely related structures.
The transition from an HPLC to a UPLC method would involve scaling the gradient and flow rate to the smaller column dimensions. The fundamental chemistry of the separation remains the same, with C18 and PFP stationary phases being relevant choices. The enhanced resolution of UPLC is particularly beneficial for impurity profiling, where trace-level impurities need to be separated from the main peak. A study on the determination of amino acids using a 4-Chloro-3,5-dinitrobenzotrifluoride derivatization highlights the speed and efficiency of UPLC for complex separations, achieving results within 15 minutes. researchgate.net
Table 2: Representative UPLC Parameters for Fluorinated Aromatic Compounds
| Parameter | Value |
| Stationary Phase | Acquity UPLC BEH C18 or HSS PFP (sub-2 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
| Elution Mode | Rapid Gradient |
| Flow Rate | 0.4-0.6 mL/min |
| Column Temperature | 40-50 °C |
| Detection | UV-Vis or Mass Spectrometry (MS) |
| Injection Volume | 1-2 µL |
This table illustrates typical UPLC conditions that could be adapted for this compound, emphasizing faster analysis and higher resolution.
Cyclic Voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of a compound. By sweeping the potential of an electrode and measuring the resulting current, one can determine the oxidation and reduction potentials of an analyte. For this compound, CV can provide insights into its electronic structure and its propensity to undergo electron transfer reactions.
The presence of multiple electron-withdrawing groups (chloro, difluoro, and trifluoromethyl) on the benzene ring is expected to make the compound relatively difficult to oxidize and easier to reduce. The reduction process would likely involve the acceptance of electrons into the π-system of the aromatic ring or cleavage of a carbon-halogen bond.
A typical CV experiment would involve dissolving this compound in a suitable organic solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate). A three-electrode system, consisting of a working electrode (such as glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (typically a platinum wire), would be employed.
Table 3: Postulated Cyclic Voltammetry Experimental Setup
| Parameter | Description |
| Working Electrode | Glassy Carbon Electrode |
| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) |
| Counter Electrode | Platinum Wire |
| Solvent | Acetonitrile or Dimethylformamide (DMF) |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) |
| Scan Rate | 100 mV/s (variable) |
| Analyte Concentration | 1-10 mM |
This table outlines a plausible experimental design for the cyclic voltammetric analysis of this compound.
Computational and Theoretical Investigations of 2 Chloro 4,6 Difluorobenzotrifluoride
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule, which in turn dictates its physical and chemical properties. For a molecule with a complex substitution pattern like 2-chloro-4,6-difluorobenzotrifluoride, these methods can unravel the interplay of inductive and resonance effects of the chloro, fluoro, and trifluoromethyl substituents.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations could provide significant insights into the electronic structure and reactivity of this compound. By solving the Kohn-Sham equations, DFT methods can determine the ground-state electron density and from this, a wide range of molecular properties can be derived.
For this compound, DFT studies, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in calculating key electronic descriptors. These would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. For this molecule, an MEP map would visually represent the electron-rich and electron-deficient regions. It is anticipated that the electronegative fluorine and chlorine atoms, along with the trifluoromethyl group, would create significant regions of positive electrostatic potential on the aromatic ring, making it susceptible to nucleophilic attack. Conversely, the halogen atoms themselves would be surrounded by regions of negative potential.
Other properties that can be reliably predicted using DFT include dipole moment, polarizability, and atomic charges (e.g., through Mulliken population analysis or Natural Bond Orbital analysis). This data would be crucial for understanding the molecule's intermolecular interactions and its behavior in different solvent environments.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -8.5 eV | Relates to the electron-donating ability. |
| LUMO Energy | ~ -1.2 eV | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap | ~ 7.3 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | ~ 2.5 D | Quantifies the molecule's overall polarity. |
Note: The values in this table are illustrative and based on typical results for similar halogenated aromatic compounds. Actual values would require specific DFT calculations.
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and can be used to obtain highly accurate molecular properties. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide benchmark data for this compound.
These methods would be particularly useful for obtaining a precise optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. For instance, ab initio calculations could accurately predict the C-Cl, C-F, and C-C bond lengths, as well as the geometry of the trifluoromethyl group. This information is fundamental for understanding the steric and electronic effects of the substituents on the benzene (B151609) ring.
High-level ab initio calculations are also the gold standard for predicting thermochemical properties such as enthalpy of formation, entropy, and heat capacity. This data is vital for modeling the behavior of this compound in chemical reactions and for understanding its stability under different temperature and pressure conditions.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static picture of a single molecule, molecular modeling and dynamics simulations can explore the conformational landscape and intermolecular interactions of an ensemble of molecules.
For this compound, a key area of conformational flexibility lies in the rotation of the trifluoromethyl group around the C-C bond connecting it to the aromatic ring. A conformational analysis would involve systematically rotating this group and calculating the corresponding energy to map out the potential energy surface. This would reveal the most stable (lowest energy) conformation and the energy barriers to rotation. It is expected that the staggered conformations of the trifluoromethyl group relative to the adjacent chloro and hydrogen atoms would be the most stable due to minimized steric hindrance.
Table 2: Illustrative Rotational Energy Barriers for the Trifluoromethyl Group
| Rotational Angle (degrees) | Relative Energy (kcal/mol) | Conformation |
| 0 | 0.0 | Staggered (most stable) |
| 60 | ~ 2.8 | Eclipsed (transition state) |
| 120 | 0.0 | Staggered |
| 180 | ~ 2.8 | Eclipsed |
Note: These values are hypothetical and serve to illustrate the expected energy landscape.
Understanding how molecules of this compound interact with each other is crucial for predicting its solid-state properties. Molecular modeling can be used to predict the most likely crystal packing arrangements. These predictions are based on calculating the lattice energy for various possible crystal structures, with the most stable structure having the lowest energy.
The intermolecular interactions expected to play a significant role in the crystal packing of this compound include halogen bonding (interactions involving the electrophilic region of the chlorine atom and the nucleophilic regions of other molecules), dipole-dipole interactions, and van der Waals forces. The presence of multiple fluorine atoms may also lead to C-H···F and F···F interactions. nih.gov The trifluoromethyl group can also participate in specific intermolecular interactions. Predicting the crystal structure is a complex task, but computational methods can provide valuable insights into the likely packing motifs. rsc.org
Prediction of Spectroscopic Parameters and Reaction Pathways
Computational chemistry is an indispensable tool for interpreting experimental spectra and for exploring potential chemical reactions.
Theoretical calculations can predict various spectroscopic parameters for this compound. For example, DFT and ab initio methods can calculate the vibrational frequencies corresponding to the normal modes of vibration. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands.
Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be predicted with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These predictions would be invaluable for the structural elucidation of this compound and its derivatives.
In terms of reactivity, computational methods can be used to explore the reaction pathways of, for instance, nucleophilic aromatic substitution on the this compound ring. By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies for different substitution positions can be determined. This would allow for a prediction of the most likely products under various reaction conditions. For example, a theoretical study could determine whether a nucleophile would preferentially attack the carbon bearing the chlorine atom or one of the carbons bearing a fluorine atom.
Computational Prediction of NMR Chemical Shifts and Vibrational Frequencies
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies through computational methods is a standard practice in modern chemistry for the structural elucidation and characterization of molecules. Techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations are commonly employed for this purpose. For a molecule like this compound, these calculations would provide valuable insights into its spectroscopic properties.
However, a specific data set of computationally predicted 1H, 13C, and 19F NMR chemical shifts for this compound is not present in the available scientific literature. Similarly, a tabulated list of its calculated vibrational frequencies, which would correspond to the infrared and Raman spectra, has not been reported.
Table 1: Illustrative Data Table for Predicted NMR Chemical Shifts (Hypothetical)
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| H-3 | Data not available |
| C-1 | Data not available |
| C-2 | Data not available |
| C-3 | Data not available |
| C-4 | Data not available |
| C-5 | Data not available |
| C-6 | Data not available |
| C (CF3) | Data not available |
| F-4 | Data not available |
| F-6 | Data not available |
Table 2: Illustrative Data Table for Predicted Vibrational Frequencies (Hypothetical)
| Vibrational Mode | Predicted Frequency (cm-1) |
|---|---|
| C-H stretch | Data not available |
| C-F stretch | Data not available |
| C-Cl stretch | Data not available |
| CF3 symmetric stretch | Data not available |
Modeling of Reaction Transition States and Kinetics
The study of reaction mechanisms, including the identification of transition states and the calculation of reaction kinetics, is another significant application of computational chemistry. For this compound, such modeling could predict its reactivity in various chemical transformations, such as nucleophilic aromatic substitution or cross-coupling reactions. These studies typically involve locating the transition state geometry on the potential energy surface and calculating the activation energy, which is crucial for determining the reaction rate.
Despite the potential utility of this compound as a building block in organic synthesis, there are no specific published studies that model the transition states and kinetics of reactions involving this compound. Consequently, no data on its calculated activation energies or reaction rate constants is available.
Structure-Property Relationship Studies of this compound (Theoretical Aspects Only)
Theoretical structure-property relationship studies aim to correlate the molecular structure of a compound with its physicochemical properties and biological activity. This is often achieved through the calculation of various molecular descriptors.
Topological and Electronic Descriptors
Topological and electronic descriptors are numerical values that quantify different aspects of a molecule's structure and electronic distribution. Topological descriptors are derived from the graph representation of the molecule, while electronic descriptors are obtained from quantum chemical calculations. These descriptors are instrumental in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models.
For this compound, a comprehensive set of calculated topological and electronic descriptors has not been reported in the literature. Such a dataset would be valuable for predicting its properties, such as solubility, lipophilicity, and potential biological activity, without the need for experimental measurements.
Table 3: Illustrative Data Table for Topological and Electronic Descriptors (Hypothetical)
| Descriptor | Value |
|---|---|
| Molecular Weight | Data not available |
| LogP | Data not available |
| Topological Polar Surface Area (TPSA) | Data not available |
| Dipole Moment | Data not available |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
Strategic Applications and Derivatization of 2 Chloro 4,6 Difluorobenzotrifluoride in Advanced Chemical Synthesis
Role as a Versatile Building Block in Complex Molecule Synthesis
2-Chloro-4,6-difluorobenzotrifluoride has emerged as a significant and versatile fluorinated aromatic building block in modern organic synthesis. smolecule.com Its structure, which incorporates a trifluoromethyl group along with chlorine and fluorine atoms on a benzene (B151609) ring, provides a unique combination of reactivity and electronic properties. smolecule.com The strategic placement of these electron-withdrawing groups results in an electron-deficient aromatic system, influencing its reactivity in various chemical transformations and making it a valuable component for constructing complex molecules. smolecule.com
Precursor for Advanced Organic Intermediates
The primary utility of this compound in complex synthesis lies in its function as a precursor for a wide range of advanced organic intermediates. Its substituted aromatic ring is amenable to various coupling reactions, which are fundamental for creating the intricate molecular architectures required in pharmaceuticals and materials science. smolecule.com
Palladium-catalyzed cross-coupling reactions, in particular, are a cornerstone strategy for utilizing this compound. smolecule.com These reactions allow for the selective formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex derivatives. For instance, the chlorine atom on the ring can be substituted through reactions like Suzuki or Stille coupling to introduce new aryl or alkyl groups.
Furthermore, Buchwald-Hartwig amination reactions employing this compound have proven effective for the synthesis of fluorinated aniline (B41778) derivatives. smolecule.com These reactions facilitate the formation of carbon-nitrogen bonds, yielding valuable intermediates for various sectors. smolecule.com The synthesis of these aniline derivatives often requires carefully optimized conditions, including the use of specific catalyst systems with bulky monophosphine ligands and weaker bases to prevent the decomposition of the fluorinated products, achieving yields in the range of 65-88%. smolecule.com
Table 1: Synthetic Reactions and Resulting Intermediates
| Reaction Type | Reagent/Catalyst System | Product Class | Application Area |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Palladium catalysts (e.g., Pd(PPh₃)₄) | Biaryls, Alkylated Arenes | Pharmaceuticals, Materials Science |
| Buchwald-Hartwig Amination | Palladium catalysts, Bulky phosphine (B1218219) ligands | Fluorinated Anilines | Pharmaceuticals, Agrochemicals |
Scaffold for Heterocyclic Compound Construction
The construction of heterocyclic compounds is a central theme in organic chemistry, particularly in the development of biologically active molecules. The electron-withdrawing properties of the fluoroalkyl groups on scaffolds like this compound enhance the reactivity of the molecule in cycloaddition reactions, a key method for building heterocyclic rings. nih.gov
While specific examples detailing the direct use of this compound in cycloadditions are specialized, the principles of fluorine-activated synthesis are well-established. nih.gov The electron-deficient nature of the aromatic ring can facilitate nucleophilic aromatic substitution (SNAr) reactions, where the chlorine or fluorine atoms are displaced by nucleophiles containing nitrogen, sulfur, or oxygen. This allows for the annulation of heterocyclic rings onto the benzotrifluoride (B45747) core. Such reactions are instrumental in creating novel fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.
Derivatization for Agrochemical Discovery and Development
The introduction of fluorine atoms or trifluoromethyl groups into organic molecules is a widely used strategy in the design of modern agrochemicals to enhance their efficacy and metabolic stability. nih.gov Halogenated benzotrifluoride compounds serve as crucial chemical intermediates for the synthesis of various crop-protection products. nih.govgoogleapis.com
Synthesis of Novel Herbicidal Precursors
Benzotrifluoride derivatives are key components in the synthesis of several classes of herbicides. googleapis.com The derivatization of this compound can generate precursors for new herbicidal agents. By modifying the functional groups on the aromatic ring, chemists can fine-tune the biological activity of the resulting compounds. For example, the chlorine atom can be replaced via nucleophilic substitution to introduce moieties that are known to interact with biological targets in weeds. The trifluoromethyl group is a particularly important feature, as its high electronegativity can be crucial for the mechanism of action in certain herbicides, such as acetolactate synthase (ALS) inhibitors. semanticscholar.org
Exploration of Insecticidal Agent Derivations
The structural framework of this compound is also relevant in the search for new insecticidal agents. Fluorine-containing benzoyl arylureas are a known class of insecticides, and intermediates similar to this compound can be utilized in their synthesis. google.com The derivatization process would typically involve transforming the building block into a more complex intermediate, such as a substituted aniline or benzoic acid, which is then incorporated into the final insecticidal molecule. The presence of the trifluoromethyl group and halogen atoms can significantly influence the insecticidal potency and spectrum of the final product.
Utilization in Medicinal Chemistry Research and Drug Design
The incorporation of fluorine into drug candidates is a powerful strategy in medicinal chemistry to improve key pharmacological properties. Fluorinated intermediates account for a significant portion of drugs on the market, with many becoming blockbuster medications. smolecule.com The strategic placement of fluorine can enhance metabolic stability, modulate lipophilicity, and improve the bioavailability of a therapeutic agent. smolecule.com
This compound serves as a valuable starting material for the synthesis of pharmaceutical intermediates. smolecule.com Its utility is particularly evident in the construction of complex molecules through cross-coupling reactions, which are fundamental in modern drug development. smolecule.com By using this fluorinated scaffold, medicinal chemists can introduce the trifluoromethyl group and specific halogenation patterns into potential drug molecules, exploring their impact on binding affinity, selectivity, and pharmacokinetic profiles. The ability to generate diverse derivatives from this single building block makes it an important tool in the design and synthesis of new therapeutic agents. smolecule.com
Design and Synthesis of Fluorinated Bioisosteres
The design of fluorinated bioisosteres is a critical strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. The trifluoromethyl (CF₃) and fluoro (F) groups present in this compound are key components in the design of such bioisosteres.
The CF₃ group, a non-classical bioisostere of a methyl group, offers distinct advantages such as increased metabolic stability, enhanced binding affinity, and improved membrane permeability. The high electronegativity and steric bulk of the CF₃ group can significantly alter the electronic and conformational properties of a molecule, leading to more favorable interactions with biological targets.
Derivatization of this compound, typically through nucleophilic aromatic substitution of the reactive chlorine atom, allows for the introduction of various pharmacophores. The resulting derivatives serve as advanced intermediates for more complex fluorinated bioisosteres, where the fluorinated phenyl ring acts as a bioisosteric replacement for other aromatic systems, such as a pyridine (B92270) or a pyrimidine (B1678525) ring, in order to modulate the parent molecule's properties.
Development of Scaffolds for Enzyme Inhibitors or Receptor Ligands
The rigid and electronically defined structure of this compound makes it an attractive scaffold for the development of enzyme inhibitors and receptor ligands. The specific arrangement of its substituents allows for predictable interactions within the binding sites of proteins.
The trifluoromethyl group can participate in strong non-covalent interactions, including dipole-dipole and ion-dipole interactions, with amino acid residues in an enzyme's active site. Furthermore, the chlorine and fluorine atoms provide chemically accessible handles for further modification, enabling the synthesis of a library of compounds with diverse functionalities to probe the binding pocket and optimize inhibitory or binding activity. For instance, the chloro group can be displaced by various nucleophiles to introduce side chains that can interact with specific subpockets of a target protein.
While direct examples of enzyme inhibitors based on this specific scaffold are not extensively documented in publicly available research, the structural motif of a chloro-trifluorophenyl group is present in some kinase inhibitors, suggesting the potential of this compound as a starting point for the design of new therapeutic agents.
Influence of Fluorination on Molecular Recognition and Interactions
The heavy fluorination of the benzotrifluoride core in this compound profoundly influences its molecular recognition properties. The electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group creates a significant quadrupole moment on the aromatic ring, which can lead to favorable interactions with electron-rich aromatic residues in a biological target through π-stacking interactions.
Emerging Applications in Materials Science
Synthesis of Fluorinated Monomers and Polymers
The unique properties of this compound make it a valuable precursor for the synthesis of novel fluorinated monomers and polymers. The reactive chloro group can be readily transformed into a variety of polymerizable functionalities, such as a vinyl, acrylate, or styrenic group, through cross-coupling reactions or other standard organic transformations.
Polymers derived from such monomers exhibit a range of desirable properties characteristic of fluoropolymers, including high thermal stability, excellent chemical resistance, low dielectric constants, and low surface energies. These properties are directly attributable to the high strength of the carbon-fluorine bond and the low polarizability of the fluorinated backbone. The presence of the trifluoromethyl group further enhances these characteristics.
Table 1: Potential Properties of Polymers Derived from this compound Monomers
| Property | Anticipated Characteristic | Rationale |
| Thermal Stability | High | Strong C-F bonds |
| Chemical Resistance | Excellent | Inertness of the fluorinated backbone |
| Dielectric Constant | Low | Low polarizability of C-F bonds |
| Surface Energy | Low | High fluorine content |
| Optical Properties | High transparency in the visible region | Low polarizability and absorption |
Applications in Specialty Materials and Electronics
The unique combination of properties of materials derived from this compound opens up possibilities for their use in a variety of high-performance applications.
In the field of electronics, the low dielectric constant and high thermal stability of polymers synthesized from this precursor make them excellent candidates for use as interlayer dielectrics in microelectronics, helping to reduce signal delay and power consumption in integrated circuits.
Furthermore, the low surface energy and hydrophobicity of these materials make them suitable for use as protective coatings, anti-fouling surfaces, and in the fabrication of microfluidic devices. The ability to precisely tune the refractive index by varying the degree of fluorination also suggests potential applications in optical materials, such as in the manufacturing of optical fibers and lenses with low chromatic dispersion.
A notable application is in the synthesis of liquid crystals. The incorporation of fluorine atoms into liquid crystal molecules, a process for which this compound can serve as a key building block, allows for the fine-tuning of their dielectric anisotropy and viscosity, which are critical parameters for the performance of liquid crystal displays (LCDs). smolecule.com
Table 2: Potential Applications of Materials Derived from this compound
| Application Area | Specific Use | Key Property |
| Electronics | Interlayer Dielectrics | Low Dielectric Constant, High Thermal Stability |
| Insulating Layers in Transistors | High Dielectric Strength | |
| Coatings | Protective and Hydrophobic Coatings | Low Surface Energy, Chemical Inertness |
| Optics | Low-Dispersion Optical Components | Tunable Refractive Index |
| Liquid Crystals | High-Performance LCDs | Tunable Dielectric Anisotropy and Viscosity |
Future Research Directions and Interdisciplinary Prospects for 2 Chloro 4,6 Difluorobenzotrifluoride
Development of Greener and More Sustainable Synthetic Routes
Traditional methods for the synthesis of polyhalogenated aromatic compounds often rely on harsh reagents and generate significant waste. Future research will likely focus on developing more environmentally benign and efficient synthetic pathways to 2-chloro-4,6-difluorobenzotrifluoride and its derivatives.
Key areas for future investigation include:
Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and reaction control. The development of flow-based halogenation and trifluoromethylation reactions could lead to more sustainable manufacturing processes for this compound.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging carbon-halogen and carbon-trifluoromethyl bonds under mild conditions. Research into photocatalytic routes could provide access to this compound with reduced energy consumption and waste generation.
Biocatalysis: The use of enzymes for selective halogenation and trifluoromethylation is a growing area of interest. acs.org Exploring enzymatic routes could offer a highly selective and environmentally friendly approach to the synthesis of this and related compounds. acs.org
| Synthesis Approach | Potential Advantages | Research Focus |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Development of continuous halogenation and trifluoromethylation protocols. |
| Photocatalysis | Mild reaction conditions, reduced energy consumption. | Design of efficient photocatalysts for selective C-H functionalization. |
| Biocatalysis | High selectivity, environmentally benign. | Discovery and engineering of enzymes for targeted halogenation. acs.org |
Exploration of Unprecedented Reactivity and Catalysis
The electron-deficient nature of the aromatic ring in this compound, a consequence of its multiple electron-withdrawing substituents, suggests the potential for unique reactivity. smolecule.com Future research should aim to uncover and harness this latent reactivity.
Promising avenues for exploration include:
Catalyst Development: Designing novel catalysts that can selectively activate the C-Cl and C-F bonds of this compound will be crucial. This could lead to new cross-coupling methodologies and the synthesis of previously inaccessible derivatives.
Late-Stage Functionalization: The ability to introduce new functional groups into the molecule at a late stage of a synthetic sequence is highly desirable. Research into late-stage C-H functionalization of the aromatic ring could significantly expand the synthetic utility of this compound.
Asymmetric Catalysis: The development of catalytic systems for the enantioselective transformation of this compound derivatives could provide access to chiral building blocks for the pharmaceutical and agrochemical industries.
Integration with Machine Learning and Artificial Intelligence for Compound Design
The vast chemical space accessible from this compound presents an opportunity for the application of computational tools. Machine learning (ML) and artificial intelligence (AI) can accelerate the discovery and optimization of new molecules with desired properties.
Future interdisciplinary research in this area could involve:
Predictive Modeling: Developing ML models to predict the reactivity and properties of this compound derivatives can guide experimental efforts and reduce the need for extensive trial-and-error synthesis. nih.gov
De Novo Design: Utilizing generative AI algorithms to design novel molecules based on the this compound scaffold could lead to the identification of new drug candidates or materials with enhanced performance.
Reaction Optimization: AI-powered platforms can be used to optimize reaction conditions for the synthesis and functionalization of this compound, leading to higher yields and reduced costs.
Potential in Advanced Functional Materials and Nanotechnology
The unique electronic and physical properties imparted by the fluorine and trifluoromethyl groups make this compound an attractive building block for advanced materials. smolecule.com Future research should explore its incorporation into novel functional materials and nanostructures.
Potential applications to be investigated include:
Organic Electronics: The electron-withdrawing nature of the substituents can be leveraged in the design of new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). smolecule.com
Fluoropolymers: Incorporation of the this compound unit into polymer backbones could lead to the development of new fluoropolymers with enhanced thermal stability, chemical resistance, and unique optical properties.
Nanomaterials: The self-assembly of derivatives of this compound could be explored for the creation of novel nanomaterials with applications in sensing, catalysis, and drug delivery.
| Material Class | Potential Application | Key Properties Conferred by this compound |
| Organic Electronics | OLEDs, OPVs, OFETs | Electron-deficient character, tunable energy levels. smolecule.com |
| Fluoropolymers | High-performance coatings, membranes | Thermal stability, chemical resistance, low refractive index. |
| Nanomaterials | Sensors, catalysts, drug delivery | Controlled self-assembly, unique surface properties. |
Synergistic Research with Computational Biology and Chemoinformatics
The intersection of chemistry with computational biology and chemoinformatics offers powerful tools for understanding and predicting the biological activity of molecules. This synergy can be leveraged to explore the potential of this compound in a biological context.
Future collaborative research could focus on:
Molecular Docking and Dynamics: Computational simulations can be used to predict the binding of this compound derivatives to biological targets, aiding in the design of new therapeutic agents.
QSAR and ADMET Prediction: Quantitative Structure-Activity Relationship (QSAR) models and in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help to prioritize compounds for synthesis and experimental testing.
Database Mining: Chemoinformatic approaches can be used to mine existing chemical and biological databases to identify potential new applications for this compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
